Adefovir Dipivoxil Dimer Adefovir Dipivoxil Dimer
Brand Name: Vulcanchem
CAS No.:
VCID: VC17989744
InChI: InChI=1S/C41H64N10O16P2/c1-38(2,3)34(52)60-22-64-68(56,65-23-61-35(53)39(4,5)6)26-58-15-13-50-20-48-28-30(44-18-46-32(28)50)42-17-43-31-29-33(47-19-45-31)51(21-49-29)14-16-59-27-69(57,66-24-62-36(54)40(7,8)9)67-25-63-37(55)41(10,11)12/h18-21H,13-17,22-27H2,1-12H3,(H,42,44,46)(H,43,45,47)
SMILES:
Molecular Formula: C41H64N10O16P2
Molecular Weight: 1015.0 g/mol

Adefovir Dipivoxil Dimer

CAS No.:

Cat. No.: VC17989744

Molecular Formula: C41H64N10O16P2

Molecular Weight: 1015.0 g/mol

* For research use only. Not for human or veterinary use.

Adefovir Dipivoxil Dimer -

Specification

Molecular Formula C41H64N10O16P2
Molecular Weight 1015.0 g/mol
IUPAC Name [2-[6-[[[9-[2-[bis(2,2-dimethylpropanoyloxymethoxy)phosphorylmethoxy]ethyl]purin-6-yl]amino]methylamino]purin-9-yl]ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C41H64N10O16P2/c1-38(2,3)34(52)60-22-64-68(56,65-23-61-35(53)39(4,5)6)26-58-15-13-50-20-48-28-30(44-18-46-32(28)50)42-17-43-31-29-33(47-19-45-31)51(21-49-29)14-16-59-27-69(57,66-24-62-36(54)40(7,8)9)67-25-63-37(55)41(10,11)12/h18-21H,13-17,22-27H2,1-12H3,(H,42,44,46)(H,43,45,47)
Standard InChI Key IJYGMHSBJFNXBI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CCOCP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C

Introduction

Chemical Definition and Structural Properties

Adefovir dipivoxil dimer (CAS No. 323201-05-4) is a covalently linked dimer formed through the conjugation of two adefovir dipivoxil molecules. Its chemical name, 2,2-dimethyl-propanoic acid methylenebis[imino-9H-purine-6,9-diyl-2,1-ethanediyloxymethylenephosphinylidynebis(oxymethylene)] ester, reflects its complex architecture . The molecular formula C41H64N10O16P2 and a molecular weight of 1014.95 g/mol distinguish it from the monomeric form of adefovir dipivoxil .

The dimerization process often occurs under acidic conditions or in the presence of formaldehyde, which catalyzes the formation of methylene bridges between monomer units . This structural modification alters the compound’s pharmacokinetic profile, including its solubility and metabolic stability.

Synthesis and Stability Dynamics

Synthetic Pathways

Adefovir dipivoxil dimer is synthesized via acid-catalyzed condensation reactions. Studies demonstrate that formaldehyde vapor accelerates dimerization by facilitating cross-linking between the phosphonomethyl ether groups of adjacent adefovir dipivoxil molecules . The reaction’s efficiency is influenced by pH and the presence of carbonate salts. For instance, insoluble carbonates like magnesium carbonate stabilize the monomer by neutralizing acidic byproducts (e.g., pivalic acid), thereby reducing dimer formation .

Stability Considerations

The dimer’s stability in solid-state formulations is a critical factor in pharmaceutical applications. Key findings include:

  • Temperature Sensitivity: At 60°C, adefovir dipivoxil dimer exhibits degradation rates proportional to residual moisture content .

  • Excipient Interactions: Magnesium carbonate enhances stability by adsorbing degradation-inducing acids, whereas soluble carbonates (e.g., sodium carbonate) promote dimer dissociation .

Table 1: Stability Parameters of Adefovir Dipivoxil Dimer

ConditionEffect on StabilityCitation
60°C/30% RHDegradation accelerated by pivalic acid
Formaldehyde vapor (23°C)Catalyzes dimerization
Magnesium carbonate additiveStabilizes monomer form

Pharmacological Implications

Table 2: Biological Targets of Adefovir Dipivoxil and Hypothesized Dimer Effects

TargetMonomer ActivityHypothesized Dimer Activity
RET gene transcriptionSuppresses promoter activity (IC50: 0.62 µM)Unknown; may require higher doses
STAT3 phosphorylationInhibits phosphorylation at Tyr705Potential enhanced binding affinity
PI3K/Akt/mTOR pathwayDownregulates pmTOR and pAktPossible prolonged inhibition

Analytical Characterization

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy has been pivotal in elucidating the dimer’s dynamics. Key observations include:

  • Spin–Lattice Relaxation Times: Carbon nuclei exhibit relaxation times ranging from 1 to 107 seconds, indicating heterogeneous molecular mobility .

  • Molecular Correlation Times: Ranging from 10⁻⁴ to 10⁻⁸ seconds, these timescales suggest independent motional degrees of freedom within the dimer .

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (HPLC) is the primary method for quantifying dimer content in formulations. Degradation products, including pivalic acid and monomeric adefovir dipivoxil, are resolved using gradient elution protocols .

Challenges and Future Directions

The limited bioavailability of adefovir dipivoxil dimer in vivo poses a significant hurdle. While its enhanced lipophilicity could theoretically improve membrane permeability, metabolic enzymes may rapidly cleave the dimer into inactive metabolites. Future research should prioritize:

  • In Vivo Pharmacokinetic Studies: To assess bioavailability and tissue distribution.

  • Structure-Activity Relationship (SAR) Analyses: To optimize dimer stability and target affinity.

  • Oncogenic Pathway Screening: Evaluating efficacy against RET-driven cancers beyond MTC.

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